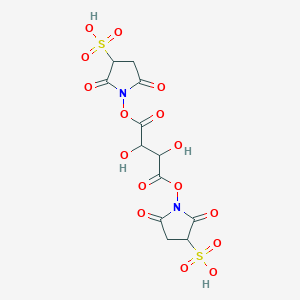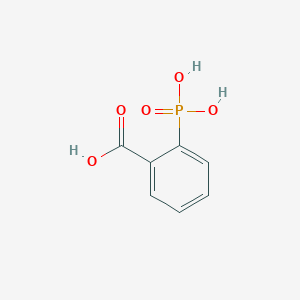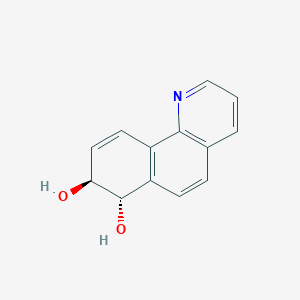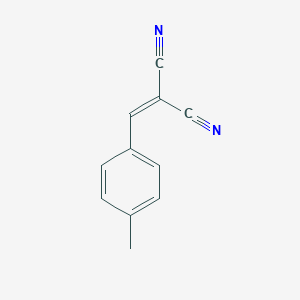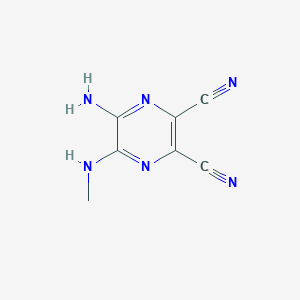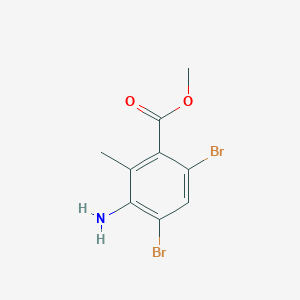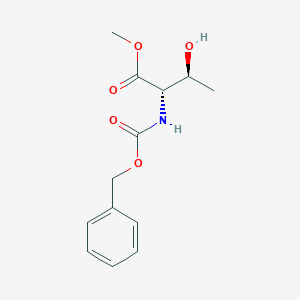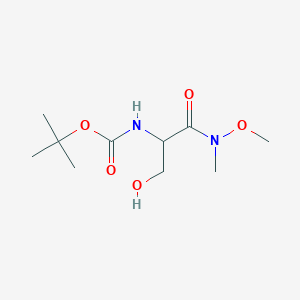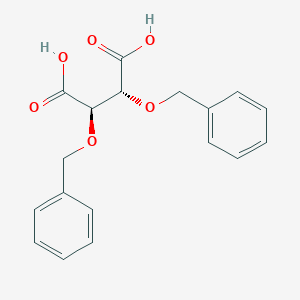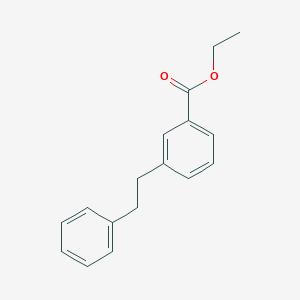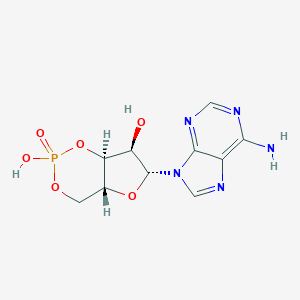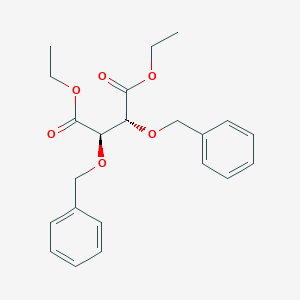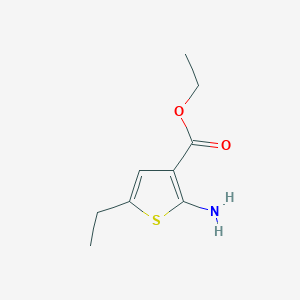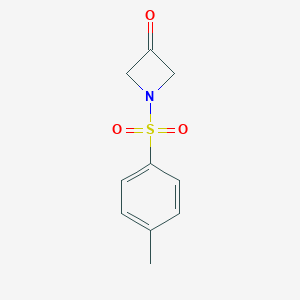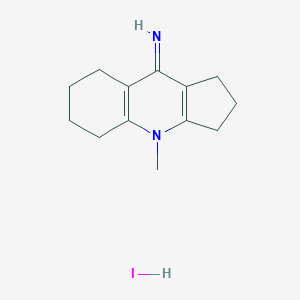
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. Opioids are a class of drugs that are used for pain management, and O-2050 is a relatively new compound that has gained attention due to its potential as a painkiller.
Mecanismo De Acción
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain perception. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in the reduction of pain perception.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide has been found to be effective in reducing pain in animal studies. It has also been found to have anti-inflammatory effects. However, it can cause respiratory depression, which is a common side effect of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide is a relatively new compound, and its advantages and limitations for lab experiments are still being studied. However, it has been found to be effective in reducing pain without causing significant side effects in animal studies.
Direcciones Futuras
There are several future directions for the study of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide. One direction is to study its potential as a painkiller in humans. Another direction is to study its potential as an anti-inflammatory agent. Additionally, the side effects of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide need to be studied further to determine its safety for human use. Finally, the potential for addiction and abuse of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide needs to be studied to determine its potential for abuse.
Métodos De Síntesis
The synthesis method of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide involves the reaction of 4-methylcyclohexanone with a mixture of ammonium acetate and acetic anhydride. This reaction produces 4-methyl-2-cyclohexenone, which is then reacted with aniline and sodium borohydride to produce 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide. The final product is obtained as a monohydrate salt with iodide.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide has been studied for its potential as a painkiller. In animal studies, it has been found to be effective in reducing pain without causing significant side effects. It has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
125080-90-2 |
|---|---|
Nombre del producto |
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide |
Fórmula molecular |
C13H19IN2 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
4-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-15-11-7-3-2-5-9(11)13(14)10-6-4-8-12(10)15;/h14H,2-8H2,1H3;1H |
Clave InChI |
WWJMVYZSUNBAIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
SMILES canónico |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
Sinónimos |
4-Methyl-9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinoline iodid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



